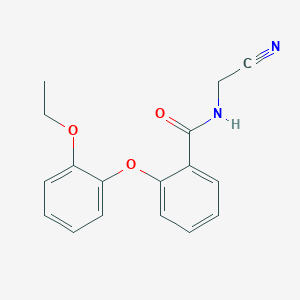

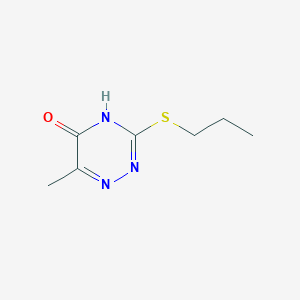

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide (CEP-33779) is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. This pathway is known to be involved in various physiological and pathological processes, including cancer, inflammation, and immune response. CEP-33779 has been studied extensively for its potential therapeutic applications in these areas.

Scientific Research Applications

Preclinical Evaluation in Metastatic Melanoma

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide derivatives, specifically radiolabeled benzamides, demonstrate significant potential in targeted radiotherapy of metastatic melanoma due to their ability to bind melanin, exhibiting high tumor uptake and retention. A study highlighted N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide (MIP-1145), revealing its melanin-dependent binding to melanoma cells and its effective localization to melanin-containing tumor xenografts. The study's findings suggest that such compounds, due to their melanin-specific binding and prolonged tumor retention, might serve as effective radiotherapeutic pharmaceuticals for treating metastatic malignant melanoma (Joyal et al., 2010).

Metalloligands in Magnetic Materials

The compound's structural features make it an attractive candidate for creating metalloligands, which are crucial for designing single-molecule and single-chain magnets. Research involving derivatives of benzamides, such as N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide, has shown potential in coordinating with copper ions to yield anionic metalloligands. These complexes have demonstrated single-molecule magnet (SMM) and single-chain magnet (SCM) behavior, particularly in tetranuclear Tb complexes, highlighting the role of these compounds in advancing magnetic material science (Costes, Vendier, & Wernsdorfer, 2010).

Antimicrobial Properties

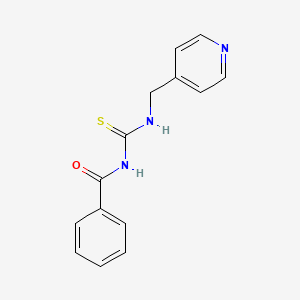

Benzoylthiourea derivatives of N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide have been synthesized and tested for antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest potential applications in developing new antimicrobial agents (Limban et al., 2011).

Chemical Synthesis and Organic Chemistry

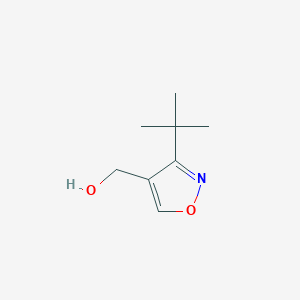

The compound is involved in the synthesis of new chemical entities with potential biological activities. Studies have focused on synthesizing fused pyran derivatives, indicating a broad spectrum of chemical reactivity and potential for generating novel compounds with diverse biological applications (Shehab & Ghoneim, 2016).

Colorimetric Sensing of Fluoride Anions

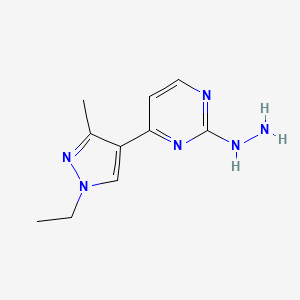

Research has also explored the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions, demonstrating the compound's utility in developing sensors for environmental and health-related applications (Younes et al., 2020).

properties

IUPAC Name |

N-(cyanomethyl)-2-(2-ethoxyphenoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-21-15-9-5-6-10-16(15)22-14-8-4-3-7-13(14)17(20)19-12-11-18/h3-10H,2,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKPCEHTTRQOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CC=CC=C2C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2690422.png)

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride](/img/structure/B2690434.png)

![1-(4-Methoxy-2-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2690436.png)

![2-(2-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2690440.png)